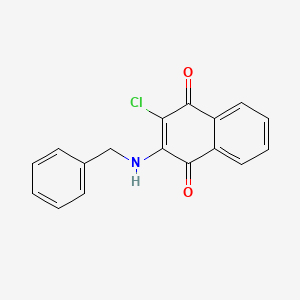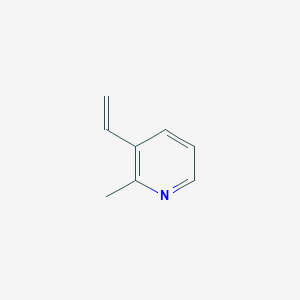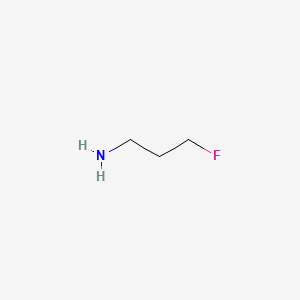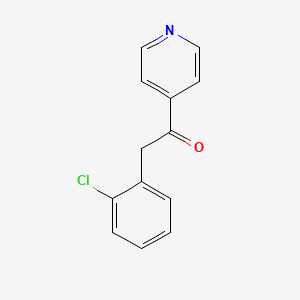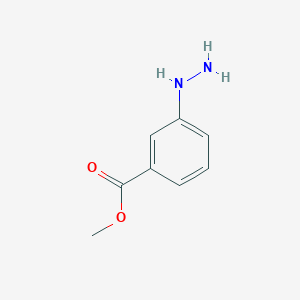
3-(Bromomethyl)-5-methylbenzoic acid
Übersicht
Beschreibung
3-(Bromomethyl)-5-methylbenzoic acid is an organic compound with the chemical formula BrCH₂COCOOH . It is a colorless solid and represents the brominated derivative of pyruvic acid. Structurally, it bears similarity to both lactic acid and pyruvic acid. Researchers have explored its properties due to its potential as a metabolic poison and an anticancer agent .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
3-(Bromomethyl)-5-methylbenzoic acid is a key intermediate in the synthesis of various compounds with potential pharmacological activities. For instance, it has been used in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is significant for the development of anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004). This demonstrates its role in the synthesis of complex molecules that can be used in the development of novel therapeutic agents.
Polymerization and Material Science
3-(Bromomethyl)-5-methylbenzoic acid has applications in polymerization processes. For example, potassium 3-bromomethyl-5-methylbenzoate, derived from 3-(bromomethyl)-5-methylbenzoic acid, was used in bulk or solvent-based polymerization. This process showed that small cyclic oligomers are formed, highlighting its utility in the creation of polymers with specific structural properties (Maurice Sepulchre et al., 2003).
Crystallography and Structural Analysis
In the field of crystallography, derivatives of 3-(bromomethyl)-5-methylbenzoic acid, such as 3,5-bis(bromomethyl)phenyl acetate, have been studied to understand their crystal structures. These studies contribute to a deeper understanding of molecular interactions and bonding patterns in crystalline materials (Ben Ebersbach et al., 2022).
Fuel Cell Technology
In the domain of fuel cell technology, compounds containing bromomethyl groups like 3-(bromomethyl)-5-methylbenzoic acid have been used to develop crosslinked polybenzimidazole membranes. These membranes are significant for high-temperature proton exchange membrane fuel cells, demonstrating the compound's role in enhancing materials used in sustainable energy technologies (Jingshuai Yang et al., 2018).
Organic Synthesis and Chemical Reactions
The compound has been pivotal in various organic synthesis reactions. Studies have shown its use in the regioselective synthesis of complex organic compounds, contributing to the development of new synthetic methodologies (Yan‐Long Zheng et al., 2019).
Eigenschaften
IUPAC Name |
3-(bromomethyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWFVSJRNILHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611632 | |
| Record name | 3-(Bromomethyl)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-methylbenzoic acid | |
CAS RN |
550367-75-4 | |
| Record name | 3-(Bromomethyl)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)




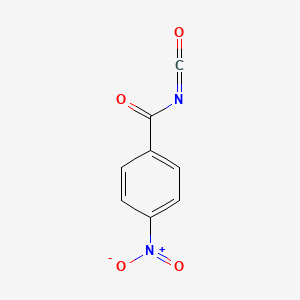
![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)
